Diisobutyl Malonate: A Comprehensive Technical Guide
Diisobutyl Malonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl malonate is a diester of malonic acid with the chemical formula C₁₁H₂₀O₄. As a member of the malonate ester family, it is a valuable intermediate in organic synthesis, particularly in the preparation of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the alpha-proton of the methylene group, flanked by two carbonyl groups, allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of diisobutyl malonate and its closely related analogs.
Chemical and Physical Properties
| Property | Diethyl Isobutylmalonate | Diisopropyl Malonate | Dibutyl Malonate | Di-tert-butyl Malonate |
| Molecular Formula | C₁₁H₂₀O₄[1] | C₉H₁₆O₄[2] | C₁₁H₂₀O₄[3] | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol [4] | 188.22 g/mol | 216.27 g/mol [3] | 216.27 g/mol |
| Boiling Point | 225 °C[1] | 93-95 °C / 12 mmHg[2] | 251-252 °C[3] | 110-111 °C / 22 mmHg |
| Density | Not Available | 0.991 g/mL at 25 °C[2] | 0.9824 g/mL at 20 °C[3] | 0.966 g/mL at 25 °C |
| Refractive Index | Not Available | n20/D 1.412[2] | n20/D 1.4162[3] | n20/D 1.418 |
| Solubility | Not Available | Slightly soluble in water; soluble in organic solvents like esters, benzene, and ethers.[5][6] | Insoluble in water; soluble in ethanol, ether, acetone, benzene, and acetic acid.[3] | Not Available |
Synthesis of Malonate Esters: Experimental Protocols
While a specific protocol for diisobutyl malonate is not detailed in the available literature, its synthesis would follow the general principles of malonic ester synthesis. This typically involves the alkylation of a malonic ester enolate with an isobutyl halide. Below are representative protocols for the synthesis of related compounds that can be adapted for diisobutyl malonate.
Protocol 1: Synthesis of Diethyl Isobutylmalonate
This procedure involves the alkylation of diethyl malonate with isobutyl bromide using a sodium ethoxide base.[1]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Isobutyl bromide
-
Anhydrous ethanol
-
Ethyl acetate
-
Sodium sulfate
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature with stirring.
-
After the addition is complete, add isobutyl bromide to the reaction mixture.
-
Reflux the mixture for several hours to ensure the completion of the reaction.
-
After reflux, remove the ethanol by distillation.
-
To the cooled residue, add water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude diethyl isobutylmalonate.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of Diisobutyl Dimethyl Malonate
This patented method describes a two-step alkylation of dimethyl malonate to produce diisobutyl dimethyl malonate.[7] A similar single alkylation approach could be used for mono-alkylation.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Isobutyl bromide
-
Anhydrous methanol
-
Toluene
-
Dilute hydrochloric acid
Procedure for the first alkylation (adaptable for mono-substitution):
-
In a reaction vessel, add sodium methoxide to anhydrous methanol and heat to reflux.
-
Slowly add dimethyl malonate to the refluxing mixture.
-
After the addition, continue to reflux for 3-4 hours.
-
Under gentle reflux, add isobutyl bromide dropwise over approximately 2 hours.
-
Maintain reflux for an additional 16 hours.
-
Remove the methanol under reduced pressure.
-
The resulting intermediate can then be further processed or purified. For mono-isobutyl malonate, the reaction would be stopped here and purified.
Reactivity and Chemical Transformations
Diisobutyl malonate, like other malonic esters, is a versatile substrate for a variety of chemical reactions. The presence of the acidic α-hydrogen and the ester functionalities allows for several key transformations.
-
Alkylation: The methylene proton is readily abstracted by a base to form a stable enolate, which can then be alkylated with a variety of alkyl halides. This is a cornerstone of malonic ester synthesis for the formation of substituted carboxylic acids.
-
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative. Upon heating, this substituted malonic acid readily decarboxylates to afford a substituted acetic acid.
-
Condensation Reactions: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones.
Below is a logical workflow for a typical malonic ester synthesis utilizing a compound like diisobutyl malonate.
Caption: Malonic Ester Synthesis Workflow.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of a malonate ester would show characteristic signals for the ester alkyl groups and the isobutyl group. The methine proton on the alpha-carbon would appear as a triplet, and the protons of the isobutyl group would show characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, and the carbons of the isobutyl and ester alkyl groups.[8]
-
IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of the alkoxy groups.[4][9]
Applications in Research and Development
Malonate esters are widely used as intermediates in the synthesis of a diverse range of compounds.[1] Diisobutyl malonate can serve as a key building block in the following areas:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other active pharmaceutical ingredients.[10]
-
Agrochemicals: Used in the production of herbicides and fungicides.
-
Flavors and Fragrances: The ester moiety can contribute to the synthesis of compounds with desirable organoleptic properties.
The general synthetic utility of malonate esters is depicted in the following pathway diagram.
Caption: Synthetic pathways from diisobutyl malonate.
Safety and Handling
While specific toxicity data for diisobutyl malonate is limited, related malonate esters are generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.
-
Hazards: May cause skin and eye irritation. Combustible liquid.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Diisobutyl malonate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the pharmaceutical and agrochemical industries. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its properties and reactivity can be effectively derived from its close structural analogs. The synthetic methodologies and reaction pathways outlined in this guide provide a solid foundation for its application in research and development.
References
- 1. Diethyl isobutyroylmalonate | 21633-78-3 | Benchchem [benchchem.com]
- 2. Diisopropyl malonate ReagentPlus , 99 13195-64-7 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl isobutylmalonate | C11H20O4 | CID 25047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. talentchemicals.com [talentchemicals.com]
- 6. Page loading... [guidechem.com]
- 7. CN103880671A - Synthetic method of preparing diisobutyl dimethyl malonate - Google Patents [patents.google.com]
- 8. Diethyl isobutylmalonate(10203-58-4) 13C NMR spectrum [chemicalbook.com]
- 9. Diethyl isobutylmalonate [webbook.nist.gov]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
